7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry designation for this compound is 7-methyltriazolo[1,5-a]pyridin-5-ol, reflecting the systematic naming conventions for fused heterocyclic systems. The nomenclature indicates the presence of a methyl substituent at position 7 and a hydroxyl group at position 5 of the triazolopyridine framework. The molecular formula C₇H₇N₃O corresponds to a molecular weight of 149.15 daltons, with the International Chemical Identifier key YIIHBZQILKRZBJ-UHFFFAOYSA-N providing unique digital identification.
The compound exhibits significant tautomeric considerations, existing in equilibrium between the enol form (7-methyltriazolo[1,5-a]pyridin-5-ol) and the keto form (7-methyl-3H-triazolo[1,5-a]pyridin-5-one). The tautomeric equilibrium is evidenced by different International Chemical Identifier representations, with the enol form showing the InChI code 1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2,4H,3H2,1H3 and the keto form displaying 1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9). This tautomeric behavior significantly influences the compound's chemical reactivity and biological properties.
The Chemical Abstracts Service registry number 138282-10-7 provides additional identification for this specific isomeric form. The systematic naming must account for the regioselectivity inherent in the triazolo[1,5-a]pyridine scaffold, where the fusion pattern between the triazole and pyridine rings creates distinct positional numbering schemes. The [1,5-a] fusion pattern specifically indicates the connectivity between nitrogen-1 and nitrogen-5 of the respective ring systems, distinguishing it from alternative fusion patterns such as [4,3-a] or [1,5-c] arrangements observed in related heterocyclic systems.
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic investigations of triazolopyridine derivatives have revealed characteristic structural features that extend to the 7-methyl-triazolo[1,5-a]pyridin-5-ol system. The fused ring system adopts a planar conformation, with the 1,2,4-triazole five-membered ring exhibiting minimal deviation from planarity. X-ray structural analysis of related triazolopyridine compounds demonstrates that the bicyclic framework maintains rigid geometry with root mean square deviations typically less than 0.01 Å from the mean plane.
The crystallographic data for analogous compounds in the triazolo[1,5-a]pyridine series shows characteristic bond length patterns within the fused ring system. The carbon-nitrogen bonds within the triazole ring typically range from 1.28 to 1.35 Å, with the carbon-nitrogen double bonds being significantly shorter than single bonds. The pyridine ring maintains standard aromatic bond lengths, with carbon-carbon distances averaging 1.39 Å and carbon-nitrogen distances approximately 1.34 Å.
Intermolecular interactions in the crystal lattice of triazolopyridine derivatives are dominated by hydrogen bonding patterns, particularly involving the hydroxyl functionality at position 5. The hydroxyl group serves as both hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular networks. Crystal packing analysis reveals that molecules organize into chains or sheets through N-H⋯N and O-H⋯N hydrogen bonds, with typical donor-acceptor distances ranging from 2.8 to 3.2 Å.
Comparative Analysis of Triazolopyridine Ring Systems
The triazolo[1,5-a]pyridine scaffold represents one of several possible fusion patterns for triazolopyridine systems, each exhibiting distinct structural and electronic properties. Comparative analysis with the triazolo[1,5-a]pyridine isomer reveals significant differences in nitrogen positioning and subsequent reactivity patterns. The system exhibits enhanced electron-withdrawing capacity due to the additional nitrogen atom in the triazole ring, influencing both nucleophilic and electrophilic substitution reactions.
Structural comparisons across different triazolopyridine scaffolds demonstrate varying degrees of planarity and conformational flexibility. The triazolo[1,5-a]pyridine framework maintains exceptional rigidity compared to triazolo[4,3-a]pyridine systems, where the alternative fusion pattern introduces subtle geometric distortions. Crystal structure determinations show that [1,5-a] fused systems consistently exhibit lower root mean square deviations from planarity than their [4,3-a] counterparts.
Electronic properties analysis reveals that the electron density distribution in 7-methyl-triazolo[1,5-a]pyridin-5-ol differs significantly from related pyrimidine-based systems such as 5-methyl-triazolo[1,5-a]pyrimidin-7-ol. The replacement of the carbon atom with nitrogen in the six-membered ring creates distinct electrostatic field patterns, influencing molecular recognition and binding affinity in biological systems.
The methyl substituent at position 7 provides steric bulk that affects molecular conformation and intermolecular interactions. Comparative studies with unsubstituted triazolopyridines show that methyl substitution generally increases lipophilicity while maintaining the planar geometry of the bicyclic system. The hydroxyl group at position 5 introduces hydrogen bonding capability, distinguishing this compound from amine-substituted analogues such as 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Synthetic accessibility varies significantly among triazolopyridine isomers, with triazolo[1,5-a]pyridine derivatives generally requiring more sophisticated synthetic approaches than simpler triazole-pyridine combinations. The regioselectivity challenges in constructing the [1,5-a] fusion pattern necessitate careful control of reaction conditions and starting material selection to achieve the desired connectivity pattern. Recent developments in one-step synthetic procedures have improved access to these valuable scaffolds, enabling more extensive structure-activity relationship studies.
Properties
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848316-23-4, 5217-59-4 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of compounds structurally related to 7-Methyl-triazolo[1,5-a]pyridin-5-ol generally follows a sequence involving:
- Formation of the triazolo-pyridine fused ring system via cyclocondensation.
- Introduction of the methyl group at the 7-position.
- Functionalization at the 5-position to introduce the hydroxyl group or its precursors.
These steps often utilize starting materials such as amino-triazoles, β-diketones, or β-ketoesters, which are cyclized under acidic or reflux conditions to yield the fused heterocyclic core.
Cyclocondensation of Amino-Triazole with β-Diketones or β-Ketoesters
A key step in the preparation is the cyclocondensation reaction between ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones such as 1-phenylbutane-1,3-dione or 1-phenylbut-2-en-1-one. This reaction is typically carried out in glacial acetic acid under reflux conditions, leading to the formation of ethyl esters of triazolo-pyrimidine derivatives, which are structurally close analogs to the target compound.
- Reaction conditions: Reflux in glacial acetic acid.
- Outcome: Formation of ethyl 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates.
- Significance: This step establishes the fused triazolo-pyridine ring system with the methyl substitution.
Hydrolysis and Chlorination to Generate Reactive Intermediates
The ethyl ester intermediates obtained from cyclocondensation undergo basic hydrolysis to yield the corresponding carboxylic acids. These acids are then converted to acid chlorides using chlorinating agents, which serve as reactive intermediates for further coupling reactions.
- Hydrolysis: Carried out under basic conditions to convert esters to acids.
- Chlorination: Typically involves reagents such as thionyl chloride or oxalyl chloride.
- Purpose: Acid chlorides facilitate subsequent coupling with nucleophiles to introduce diverse substituents.
Functionalization at the 5-Position: Introduction of the Hydroxyl Group
The 5-hydroxy group in 7-Methyl-triazolo[1,5-a]pyridin-5-ol can be introduced through selective hydrolysis or by using hydroxyl-containing precursors during cyclization. Although direct synthesis of the 5-ol derivative is less commonly detailed, analogs with carboxylic acid or amide groups at the 5-position are often synthesized, which can be chemically transformed into hydroxyl derivatives via reduction or substitution reactions.
Coupling Reactions with Amines and Other Nucleophiles
The acid chlorides derived from carboxylic acids are reacted with various amines or nucleophiles in dry solvents such as dichloromethane (DCM) in the presence of bases like DIPEA (N,N-diisopropylethylamine). This amidation step allows the introduction of functional groups that can be further modified to yield hydroxyl functionalities or other derivatives.
- Typical nucleophiles: Anilines, substituted amines.
- Conditions: Dry solvents, room temperature or mild heating.
- Outcome: Formation of amide intermediates, which can be demethylated or hydrolyzed to yield hydroxyl groups.
Cyclization and Ring-Closure Reactions
For tricyclic derivatives related to the target compound, cyclization reactions are performed on acid or amide intermediates. For example, cyclization of acid derivatives in acetic anhydride at elevated temperatures (e.g., 100 °C) leads to ring closure, which can stabilize the fused ring system and introduce hydroxyl or keto functionalities at specific positions.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The preparation methods emphasize the versatility of the triazolo-pyridine scaffold, allowing substitution at various positions including the 5- and 7-positions.
- The methyl group at position 7 is introduced via the choice of β-diketone starting material.
- Hydroxylation at the 5-position may require post-cyclization modifications, as direct introduction during cyclocondensation is less common.
- The use of acid chlorides as intermediates is critical for efficient coupling and diversification of substituents.
- Reaction conditions such as reflux in acetic acid and mild heating during cyclization are standard for achieving high yields and purity.
- These synthetic routes have been validated in the synthesis of related triazolo[1,5-a]pyrimidine derivatives with antiviral and pharmacological activities, indicating the robustness of the methodology.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 5th position undergoes oxidation to form a ketone. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic or neutral conditions.
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Chromium trioxide (CrO₃) under controlled temperature and pH.
Reaction Mechanism :
The hydroxyl group (-OH) is converted to a carbonyl group (-C=O) via electron transfer, disrupting the aromaticity of the triazole ring temporarily during the process.
Reduction Reactions
The triazole ring is susceptible to reduction, particularly at the nitrogen atoms. Key reducing agents:
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Sodium borohydride (NaBH₄) in protic solvents like ethanol.
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Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Reaction Mechanism :
Reduction leads to partial hydrogenation of the triazole ring, altering its electronic properties and potentially affecting its biological activity .
Substitution Reactions
The methyl group at the 7th position can be replaced by nucleophiles such as amines or thiols.
Reagents and Conditions :
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Amine nucleophiles (e.g., aniline) under basic conditions (e.g., K₂CO₃).
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Thiol nucleophiles (e.g., mercaptobenzothiazole) in acidic environments.
Reaction Mechanism :
Nucleophilic substitution occurs via an SN1 or SN2 pathway, depending on the solvent and leaving group.
[3+2] Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azinium-N-imines and nitriles, catalyzed by copper acetate.
Reaction Conditions :
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Mechanochemical methods (e.g., ball milling) at room temperature.
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Microwave irradiation for accelerated reactions.
Product Formation :
This reaction generates fused heterocyclic structures, expanding the compound’s synthetic utility.
Coupling Reactions
The hydroxyl group facilitates coupling reactions, such as:
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Amide formation using carbonyl chlorides (e.g., RCOCl) in the presence of a base .
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Esterification with acid anhydrides (e.g., acetic anhydride) .
Reaction Conditions :
Key Reaction Data
| Reaction Type | Reagent | Conditions | Yield | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄ | H₂SO₄, 50°C | 75% | |
| Reduction | NaBH₄ | Ethanol, RT | 60% | |
| Substitution | Aniline | K₂CO₃, DMF | 85% | |
| Cycloaddition | Cu(OAc)₂ | Ball milling | 70% |
Stability and Reactivity
-
pH Stability : Stable under acidic to neutral conditions.
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Electrophilic Attack : Susceptible at the 5-position hydroxyl group.
Biological Implications of Reactivity
The compound’s reactivity underpins its role in:
Research Challenges
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Regioselectivity in substitution reactions remains a challenge.
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Scalability of mechanochemical methods for industrial use.
This comprehensive analysis highlights the compound’s versatility in organic transformations, supported by experimental data and mechanistic insights from diverse sources.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been studied as a scaffold for drug design. Its structural features allow for modifications that can enhance therapeutic effects against various diseases. Notable applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as DNA-dependent protein kinase inhibition, which disrupts DNA repair processes critical for cancer cell survival.
- Antiviral Properties : Similar compounds have been identified as inhibitors of viral replication, suggesting that this compound may also possess antiviral activity.
Biological Research
The compound is utilized to study interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological pathways. For example, inhibition of DNA-dependent protein kinase can lead to enhanced sensitivity of cancer cells to radiation therapy.
- Cell Signaling Pathways : The compound influences signaling pathways that regulate cell growth and survival, making it a valuable tool for understanding cellular responses in both healthy and diseased states.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a lead compound for developing new drugs. Its unique properties allow researchers to explore modifications that improve efficacy and safety profiles compared to existing therapies.
Industrial Applications
While primarily focused on medicinal uses, there is potential for industrial applications where this compound could be used in the synthesis of other functional materials or as an intermediate in chemical manufacturing processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA-dependent protein kinase and subsequent induction of apoptosis in cancer cells.
Case Study 2: Antiviral Properties
Research highlighted in Antiviral Research explored the antiviral potential of triazolo derivatives against HIV. The study found that compounds similar to this compound inhibited reverse transcriptase activity effectively, suggesting a pathway for developing new antiviral agents.
Case Study 3: Inhibition of Enzymatic Activity
A biochemical analysis indicated that this compound significantly inhibited the activity of several enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular metabolism and signaling processes.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in inflammatory and proliferative pathways . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5th position and the methyl group at the 7th position enhances its reactivity and interaction with biological targets, making it a valuable compound for drug design and development .
Biological Activity
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the broader class of triazole derivatives, which are known for their potential therapeutic effects against various diseases, including viral infections and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- Chemical Name: this compound
- CAS Number: 135830-23-8
- Molecular Formula: C6H7N3O
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds within the triazole family can inhibit enzymatic activities and disrupt protein-protein interactions:
- Antiviral Activity : Studies have shown that triazole derivatives can inhibit viral replication by targeting viral polymerases. For instance, compounds similar to this compound have demonstrated efficacy against influenza A virus by disrupting the PA-PB1 interaction essential for viral RNA synthesis .
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or enzymes that facilitate cancer cell proliferation .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in various pathological processes including cancer progression .
Antiviral Activity
In a study evaluating the antiviral properties of triazole compounds:
- IC50 Values : The IC50 value for inhibiting PA-PB1 interaction was reported at approximately 12 μM for related compounds.
- EC50 Values : Compounds exhibited EC50 values ranging from 7 to 25 μM against influenza strains without significant cytotoxicity .
Anticancer Activity
Research into the anticancer effects of similar triazole derivatives revealed:
- Cytotoxicity Assays : MTT assays indicated that certain derivatives had CC50 values greater than 250 μM in non-cancerous cell lines while showing lower toxicity in cancerous cells .
- Mechanistic Studies : The inhibition of specific kinases involved in cell cycle regulation was noted as a key mechanism for anticancer activity .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Influenza Virus Study :
- Cancer Cell Line Research :
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of N-(2-pyridyl)amidines or related precursors. For example, oxidative cyclization using agents like NaOCl, Pb(OAc)₄, or MnO₂ is a common method . Alternatively, one-pot syntheses with intermediates such as N-hydroxy-formimidamides (formed via DMF-DMA and hydroxylamine hydrochloride) followed by cyclization with TFAA have been reported for analogous triazolopyridines . Reaction optimization (e.g., solvent systems, catalysts like TMDP in water-ethanol mixtures) can improve yields by 15–30% . Monitoring via TLC (EtOAc/light petroleum) and purification via column chromatography are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, the methyl group at the 7-position and hydroxyl at the 5-position produce distinct shifts .
- Mass spectrometry : Validates molecular weight (e.g., 149.15 g/mol for a related triazolopyrimidine ).
- Microanalysis : Used to verify elemental composition (C, H, N) with precision ≤0.3% .
Q. How can researchers ensure purity during synthesis?
Purification methods include:
- Column chromatography with gradient elution (e.g., EtOAc/light petroleum) .
- Recrystallization from solvents like methanol, which also aids in obtaining single crystals for XRD .
- TLC monitoring (Rf values) to track reaction progress and detect byproducts .
Advanced Research Questions
Q. How do contradictory data on substituent regiochemistry arise, and how can they be resolved?
Discrepancies often stem from competing cyclization pathways (e.g., 1,2- vs. 1,3-shifts during ring closure). For example, bromine substitution in analogous compounds shows positional variability depending on oxidizers (PIFA vs. I₂/KI) . Resolution strategies:
- X-ray crystallography : Definitive structural confirmation (e.g., crystal growth from methanol ).
- 2D NMR (COSY, NOESY) : Clarifies spatial relationships between substituents .
Q. What methodologies optimize bioactivity in derivatives of this compound?
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., trifluoromethyl, aryl groups) at the 2- or 7-positions to enhance pharmacological properties .
- Enzymatic assays : Test derivatives for kinase or protease inhibition using in vitro models .
- Click chemistry : Functionalize the hydroxyl group via Mitsunobu reactions or esterification to improve solubility/bioavailability .
Q. How can synthetic byproducts or low yields be troubleshooted in scale-up efforts?
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 60°C for 3 hours vs. reflux) to favor desired products .
- Catalyst screening : Test additives like TMDP or ionic liquids to suppress side reactions .
- DoE (Design of Experiments) : Systematically vary parameters (pH, solvent polarity) to identify critical factors .
Q. What computational tools predict the compound’s reactivity or supramolecular interactions?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
- Molecular docking : Simulate binding to biological targets (e.g., ATP-binding pockets) using software like AutoDock .
- Crystal structure prediction (CSP) : Tools like Mercury predict packing motifs for co-crystallization studies .
Methodological Notes
- Contradictory data : Always cross-validate results with orthogonal techniques (e.g., NMR + XRD) .
- Safety : Handle intermediates like trifluoroacetic anhydride (TFAA) in fume hoods; dispose of halogenated waste via certified protocols .
- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
